
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a chlorine atom, a pyrrolidin-1-ylsulfonyl group, and a thiol group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Chlor-5-(Pyrrolidin-1-ylsulfonyl)pyridin-4-thiol umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Pyridinrings und der anschließenden Funktionalisierung. Ein übliches Verfahren beinhaltet die nukleophile Substitutionsreaktion an der 4-Position eines chlorierten Pyridinderivats. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base, wie z. B. Kaliumcarbonat, und eines geeigneten Lösungsmittels, wie z. B. Dimethylformamid (DMF), um die Substitutionsreaktion zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Flussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chlor-5-(Pyrrolidin-1-ylsulfonyl)pyridin-4-thiol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann oxidiert werden, um ein Sulfonsäurederivat zu bilden.
Reduktion: Der Pyridinring kann unter bestimmten Bedingungen reduziert werden, um ein Dihydropyridinderivat zu bilden.
Substitution: Das Chloratom kann durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden häufig verwendet.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas werden eingesetzt.
Substitution: Nukleophile wie Natriumthiolate oder primäre Amine werden unter basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Sulfonsäurederivate.
Reduktion: Dihydropyridinderivate.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
3-Chlor-5-(Pyrrolidin-1-ylsulfonyl)pyridin-4-thiol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität als potenzieller Medikamentenkandidat untersucht.
Industrie: Wird aufgrund seiner funktionellen Gruppen bei der Entwicklung von fortschrittlichen Materialien, wie z. B. Polymeren und Beschichtungen, eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 3-Chlor-5-(Pyrrolidin-1-ylsulfonyl)pyridin-4-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyrrolidin-1-ylsulfonylgruppe kann die Bindungsaffinität der Verbindung zu bestimmten Proteinen oder Enzymen verstärken, was zur Hemmung oder Aktivierung biologischer Pfade führt. Die Thiolgruppe kann Disulfidbrücken mit Cysteinresten in Proteinen bilden, wodurch deren Funktion und Stabilität beeinflusst wird .
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Pyrrolidin-1-ylsulfonyl)pyridin: Fehlt das Chlor- und das Thiolatom, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
3-Chlor-5-(Morpholin-1-ylsulfonyl)pyridin-4-thiol: Enthält anstelle eines Pyrrolidinrings einen Morpholinring, was seine biologische Aktivität und chemische Reaktivität verändern kann
Einzigartigkeit
3-Chlor-5-(Pyrrolidin-1-ylsulfonyl)pyridin-4-thiol ist einzigartig aufgrund des Vorhandenseins sowohl eines Chloratoms als auch einer Thiolgruppe am Pyridinring. Diese Kombination funktioneller Gruppen bietet eine eindeutige chemische Reaktivität und ein Potenzial für diverse Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C9H11ClN2O2S2 |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
3-chloro-5-pyrrolidin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-7-5-11-6-8(9(7)15)16(13,14)12-3-1-2-4-12/h5-6H,1-4H2,(H,11,15) |
InChI-Schlüssel |
KLZYSFIPTGENIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


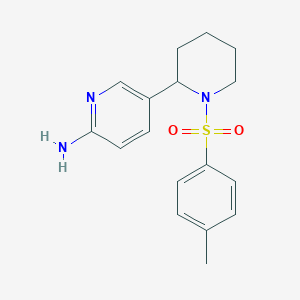
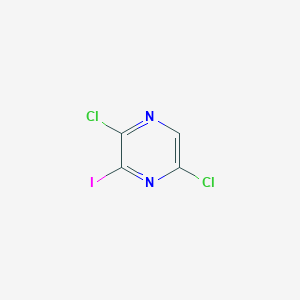
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
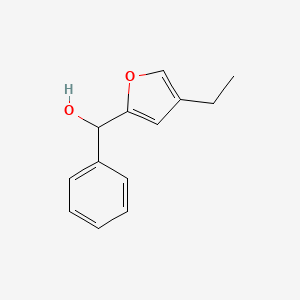
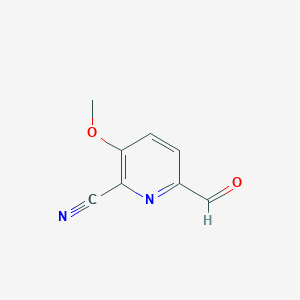
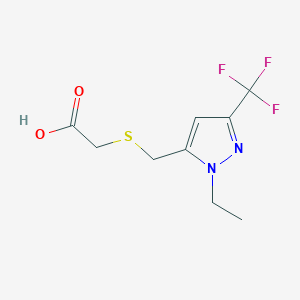



![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
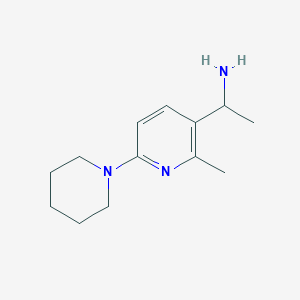
![2-Methyl-3-(methylthio)-4-(pyridin-4-yl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11807708.png)


